molecular formula C15H22FN3O3S B2956335 4-(ethylsulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1234934-66-7

4-(ethylsulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2956335
CAS No.: 1234934-66-7
M. Wt: 343.42
InChI Key: UJRKDKUMKYXLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylsulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring an ethylsulfonamidomethyl substituent at the 4-position of the piperidine ring and a 4-fluorophenyl group attached via a carboxamide linkage.

Properties

IUPAC Name

4-[(ethylsulfonylamino)methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-2-23(21,22)17-11-12-7-9-19(10-8-12)15(20)18-14-5-3-13(16)4-6-14/h3-6,12,17H,2,7-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRKDKUMKYXLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(ethylsulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C16H22FN3O2S
  • Molecular Weight : 341.43 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with an ethylsulfonamide group and a fluorophenyl moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various molecular targets, including ion channels and receptors involved in neurotransmission and cardiovascular regulation. Specifically, studies have shown that modifications at the piperidine nitrogen can enhance binding affinity to calcium channels, which are crucial in regulating vascular tone and cardiac function .

Pharmacological Effects

  • Calcium Channel Inhibition : The compound exhibits inhibitory activity against T-type calcium channels. This action is significant in managing conditions like hypertension without causing reflex tachycardia, a common side effect of conventional calcium channel blockers .
  • Antihypertensive Properties : Oral administration of related compounds has been shown to lower blood pressure in animal models without inducing adverse cardiovascular effects .
  • Potential Anticancer Activity : Some derivatives of piperidine-based compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), suggesting potential applications in cancer therapy .

Case Study 1: Antihypertensive Effects

A study evaluated the antihypertensive effects of a derivative closely related to this compound. The compound was administered to spontaneously hypertensive rats, resulting in significant reductions in systolic blood pressure without causing reflex tachycardia. This highlights its potential as a safer alternative to traditional antihypertensive medications .

Case Study 2: HDAC Inhibition

Another study explored the HDAC inhibitory activity of similar sulfonamide derivatives. The results indicated that these compounds could effectively reduce cell proliferation in cancer cell lines by modulating gene expression through epigenetic mechanisms. This suggests a dual role for such compounds in both cardiovascular health and cancer treatment .

Data Table

PropertyValue
Molecular FormulaC16H22FN3O2S
Molecular Weight341.43 g/mol
Calcium Channel InhibitionYes
Antihypertensive ActivityYes
HDAC InhibitionYes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Impact on Yield: The benzodiazol-2-one analog (Compound 5, 74% yield) demonstrates lower synthetic efficiency compared to the 2-aminoethyl derivative (Compound 6, 120% yield), suggesting steric or electronic challenges in cyclization reactions .
  • Sulfonamide vs. Acetamido Groups : The ethylsulfonamidomethyl group in the target compound may enhance solubility and metabolic stability compared to the acetamido analog, though direct pharmacological data are lacking .

Pharmacological and Physicochemical Properties

Selectivity and Potency:
  • Kinase Inhibition : AZD5363, a pyrrolopyrimidine-piperidine hybrid, shows high selectivity for Akt kinases over ROCK, attributed to its 4-carboxamide and chlorophenyl substituents . The target compound’s ethylsulfonamidomethyl group may similarly enhance selectivity for sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases.
  • GPCR Modulation : Compounds like PF3845 (a trifluoromethylpyridyl-piperidine-carboxamide) demonstrate that fluorinated aryl groups and sulfonamide substituents optimize affinity for trace amine-associated receptors (TAAR1) . This supports the hypothesis that the target compound could act as a TAAR1 agonist or antagonist.
Physicochemical Metrics:
  • Molecular Weight and LogP :
    • Target compound: Estimated molecular weight ≈ 355 g/mol (C₁₅H₂₀FN₃O₃S), LogP ≈ 2.1 (predicted).
    • AZD5363: Molecular weight = 465 g/mol, LogP = 2.8 .
    • Compound 5: Molecular weight = 369 g/mol, LogP ≈ 2.5 .

      The lower LogP of the target compound suggests better aqueous solubility, critical for CNS penetration.

Structural and Crystallographic Insights

While crystallographic data for the target compound are absent, highlights the utility of SHELX programs in refining piperidine-carboxamide structures. For example, Compound 5’s benzodiazol-2-one moiety likely induces conformational rigidity, contrasting with the flexible ethylsulfonamidomethyl group in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.